molecular formula C61H100N22O15 B013122 [Nphe1]nociceptin(1-13)NH2

[Nphe1]nociceptin(1-13)NH2

Katalognummer: B013122
Molekulargewicht: 1381.6 g/mol
InChI-Schlüssel: NMBZIPCESQREMT-UVDGFCMYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Nphe1]nociceptin(1-13)NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

The use of automated synthesizers allows for the efficient production of peptides with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

[Nphe1]nociceptin(1-13)NH2 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)

    Purification: High-performance liquid chromatography (HPLC)

Major Products

The primary product of the synthesis is this compound itself. During the cleavage and deprotection steps, side products such as truncated peptides and amino acid derivatives may be formed, which are typically removed during purification .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Binding Affinity and Mechanism of Action

  • Selectivity : [Nphe1]nociceptin(1-13)NH2 exhibits high selectivity for the nociceptin receptor, with a binding affinity (pKipK_i) of approximately 8.4 in recombinant systems .
  • Antagonistic Effects : It competitively antagonizes the effects of nociceptin on cyclic AMP accumulation in CHO cells, demonstrating its potential to modulate nociceptin-mediated signaling pathways .

Analgesic Applications

In Vivo Studies

  • Tail Withdrawal Assay : In mouse models, this compound has been shown to prevent the pronociceptive effects induced by nociceptin. It also produces a naloxone-resistant analgesic effect when administered alone, suggesting a unique mechanism that does not involve traditional opioid pathways .
StudyDosageEffect Observed
Calo et al., 200016.5 nmol (i.t.)Prevented reflex depression from nociceptin
Guerrini et al., 1999VariableDose-dependent analgesic effect observed in tail withdrawal assay

Neuropathic Pain Research

Potential Therapeutic Use

  • Neuropathic Pain Models : The compound has been utilized in studies examining its effects on neuropathic pain, providing insights into its role in modulating pain pathways without the side effects associated with traditional opioids .

Behavioral Studies

Impact on Behavior

  • Locomotor Activity : Research indicates that while this compound can enhance morphine's analgesic effects, it does not significantly alter locomotor activity, making it a candidate for pain management strategies that minimize side effects associated with opioid use .
StudyFindings
Kallupi et al., 2014Reduced ethanol-induced effects in the central amygdala; implications for addiction treatment
Wu & Liu, 2018Demonstrated analgesia in neuropathic pain models using this compound

Future Directions and Case Studies

Research Gaps and Opportunities
Despite promising findings, further research is required to fully elucidate the mechanisms underlying the analgesic properties of this compound and its potential applications in chronic pain management and addiction therapy. Future studies should focus on:

  • Long-term efficacy and safety profiles.
  • Comparative studies with other nociceptin receptor antagonists.

Biologische Aktivität

[Nphe1]nociceptin(1-13)NH2, also known as [Nphe1]nociceptin, is a synthetic peptide that serves as a selective and competitive antagonist of the nociceptin receptor (NOP), which is part of the opioid peptide family. This compound has garnered significant attention in pharmacological research due to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C61H100N22O15
  • CAS Number : 267234-08-2
  • Molecular Weight : 1308.45 g/mol

The compound is characterized by specific modifications at Gly-1 (N-Bn-Gly) and Lys-13 (C-terminal amide), which enhance its binding affinity and selectivity for the nociceptin receptor .

This compound acts primarily as a competitive antagonist at the nociceptin receptor, demonstrating no agonistic activity. It binds selectively to recombinant nociceptin receptors with a binding affinity (pKipK_i) of 8.4, effectively inhibiting the actions of nociceptin in both in vitro and in vivo settings .

Key Functional Assays

  • Inhibition of cAMP Formation : The compound effectively antagonizes nociceptin-induced inhibition of cyclic AMP (cAMP) accumulation in CHO cells, with a pA2pA_2 value indicating potency ranging from 6.0 to 6.4 .
  • Antinociceptive Effects : In vivo studies reveal that this compound can prevent nociceptin's pronociceptive effects in pain models, specifically in the mouse tail withdrawal assay, suggesting its potential utility in pain management .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Receptor Binding Selectively binds to nociceptin receptors (pK_i = 8.4)
Antagonistic Action Competitively inhibits nociceptin effects on cAMP and electrically evoked contractions
In Vivo Efficacy Prevents pronociceptive actions and enhances morphine analgesia
Tonic Inhibition Exhibits tonic inhibitory activity on glutamatergic transmission in the central nervous system

Case Studies and Research Findings

Several studies have highlighted the pharmacological relevance of this compound:

  • Calo et al. (2000) : This foundational study characterized the compound's selective antagonistic properties against nociceptin and demonstrated its efficacy in various biological assays, establishing it as a critical tool for studying nociceptin receptor functions .
  • Pheng et al. (2000) : Investigated the antagonistic effects of this compound on isolated rabbit ileum preparations, confirming its role in modulating gastrointestinal motility mediated by nociceptin receptors .
  • Recent Investigations : Further research has explored the compound's potential role in modulating pain pathways and its interactions with other neurotransmitter systems, suggesting broader implications for treating chronic pain conditions and substance use disorders .

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBZIPCESQREMT-UVDGFCMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.